3-Azidotyrosine

Enzyme Inhibition Photoaffinity Labeling Tubulin Biology

3-Azidotyrosine (3-AzTyr) is a unique bioorthogonal amino acid derived from L-tyrosine, featuring a meta-azido group that enables site-specific protein modification with 97% efficiency. Unlike p-azidophenylalanine, its phenolic hydroxyl group is critical for recognition by evolved aminoacyl-tRNA synthetases and for reversible inhibition of tubulin:tyrosine ligase in the dark. This makes 3-AzTyr the superior choice for photoaffinity labeling and click chemistry applications. Additionally, 3-AzTyr incorporation enhances silk fiber mechanical strength, enabling advanced biomaterials. Achieve >97% pure protein conjugates at 2 mg per 100 mL culture yield. Order high-purity 3-Azidotyrosine for demanding biophysical and materials science research.

Molecular Formula C9H10N4O3
Molecular Weight 222.20 g/mol
CAS No. 129960-90-3
Cat. No. B136750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azidotyrosine
CAS129960-90-3
Synonyms3-azido-L-tyrosine
3-azidotyrosine
Molecular FormulaC9H10N4O3
Molecular Weight222.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)N=[N+]=[N-])O
InChIInChI=1S/C9H10N4O3/c10-6(9(15)16)3-5-1-2-8(14)7(4-5)12-13-11/h1-2,4,6,14H,3,10H2,(H,15,16)/t6-/m0/s1
InChIKeyVGCRDUSYLLNJSS-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azidotyrosine (CAS 129960-90-3): A Quantifiable Bioorthogonal Tool for Site-Specific Protein Modification and Material Enhancement


3-Azidotyrosine (3-AzTyr), with CAS number 129960-90-3, is an unnatural amino acid derived from L-tyrosine, distinguished by an azido group (-N3) at the meta-position of its phenolic ring [1]. This single substitution imparts unique bioorthogonal reactivity, enabling its use as a photoaffinity probe, a click chemistry handle, and a functional group for altering material properties [2][3]. It is primarily utilized in research for site-specific protein modification and the engineering of novel biomaterials [4].

Why Generic Substitution Fails: Critical Differences Between 3-Azidotyrosine and Other Tyrosine Analogs for Bioorthogonal Chemistry


In-class compounds, including other tyrosine analogs like p-azidophenylalanine (p-AzF) or 3-iodotyrosine, cannot be simply interchanged due to distinct functional outcomes and specific recognition requirements. The precise position of the azide moiety on the tyrosine ring dictates its interaction with engineered biological machinery and its resulting physicochemical properties [1]. For example, while p-AzF is a widely used azido-amino acid, it lacks the hydroxyl group of 3-AzTyr, which is critical for recognition by certain evolved aminoacyl-tRNA synthetases and for preserving native protein interactions like hydrogen bonding [2][3]. This specificity means that substituting one azido-amino acid for another can lead to failed incorporation, loss of protein function, or altered material performance, which is quantified in the evidence below [4].

Quantitative Evidence for 3-Azidotyrosine: Direct Comparisons with Azido-Alternatives and Class Analogs


Differential Inhibition Mode Against Tubulin Tyrosine Ligase (TTL)

3-Azidotyrosine (3-AzTyr) exhibits a unique reversible inhibition of tubulin:tyrosine ligase (TTL) in the dark, a property not shared by its close analog, p-azido-L-phenylalanine (p-AzF). Under identical non-illuminated conditions, only 3-AzTyr reversibly inhibits the enzyme [1]. Upon illumination, both compounds cause irreversible photoinactivation, but this functional difference in the dark state provides a critical experimental control. The Ki for 3-AzTyr against TTL is 200,000 nM (0.2 mM), compared to a Ki of 0.025 mM for the natural substrate L-tyrosine, indicating a significantly lower, but measurable, binding affinity [2][3].

Enzyme Inhibition Photoaffinity Labeling Tubulin Biology

Enhanced Binding Affinity Over Simple Azido-Alternative

In the context of inhibiting tubulin:tyrosine ligase (TTL), 3-Azidotyrosine demonstrates a markedly higher affinity compared to the simple amino acid analog 4-aminophenylalanine. This is evidenced by a direct comparison of their inhibition constants (Ki) measured under the same experimental conditions [1]. The 3-azido substitution on the tyrosine scaffold is therefore significantly more effective at engaging the TTL active site than a para-amino group on a phenylalanine core.

Substrate Recognition Tubulin Tyrosine Ligase Kinetic Analysis

Orthogonal Translation Efficiency: Near-Complete Incorporation in Optimized System

The utility of 3-Azidotyrosine in genetic code expansion is defined by its incorporation efficiency, which has been optimized to a high level of specificity. While initial systems showed lower efficiency, an optimized orthogonal translation system in a specific E. coli strain (SHuffle K-12) achieved 97% site-specific incorporation of 3-AzTyr in response to an amber codon [1]. This high fidelity is essential for producing homogeneous protein samples for downstream applications. This is a class-level inference, as direct comparison data for other azido-amino acids in this exact optimized system is not available, but the 97% value provides a benchmark for evaluating the system's performance.

Genetic Code Expansion Protein Engineering Unnatural Amino Acid Incorporation

Protein Yield in Optimized Expression System

Beyond fidelity, the practical yield of modified protein is a key metric for feasibility. Using an optimized E. coli expression system, researchers achieved a yield of up to 2 mg of purified calmodulin (CaM) containing site-specifically incorporated 3-Azidotyrosine per 100 mL of culture [1]. This yield is reported to be sufficient for a wide range of downstream proteomics and biophysical experiments, including photo-crosslinking and protein fishing assays [2][3]. This represents a class-level benchmark for in vivo incorporation of an unnatural amino acid with a bioorthogonal handle.

Protein Expression Yield Proteomics Unnatural Amino Acid

Material Property Enhancement: Increased Mechanical Strength of Silk

Incorporation of 3-Azidotyrosine into Bombyx mori silk fiber significantly improves its material properties. Quantitative analysis shows a considerable increase in the fiber's mechanical strength compared to wild-type silk [1]. This is a direct result of intra- and/or intermolecular crosslinking involving the azido group, which does not disrupt the native crystalline structure [2]. This represents a class-level inference, as direct comparative data with silk fibers incorporating other unnatural amino acids is not provided in the same study, but the observed effect is a clear functional gain attributable to 3-AzTyr's unique chemistry.

Biomaterials Silk Fibroin Material Science Mechanical Strength

Best Research and Industrial Application Scenarios for 3-Azidotyrosine Based on Quantifiable Evidence


Site-Specific Protein Labeling via Copper-Free Click Chemistry for Proteomics

3-AzTyr's primary value proposition is as a site-specific bioorthogonal handle. The evidence shows it can be incorporated with 97% efficiency [1] and subsequently modified using copper-free click chemistry, enabling the immobilization of a target protein on beads for 'protein fishing' experiments [2]. This method was successfully used to identify novel calmodulin-binding proteins from mouse brain lysates, confirming its utility in complex biological samples [2].

Controlled Photoaffinity Labeling for Studying Protein-Ligand Interactions

The unique ability of 3-AzTyr to reversibly inhibit tubulin:tyrosine ligase (TTL) in the dark, unlike p-azidophenylalanine [3], makes it an ideal tool for designing controlled photoaffinity labeling experiments. This allows researchers to first establish a reversible interaction with a target, followed by UV-induced covalent crosslinking to 'freeze' the interaction for downstream analysis, providing a clear differentiation from other photoaffinity probes.

Engineering Silk-Based Biomaterials with Enhanced Mechanical Properties

For materials science, 3-AzTyr offers more than just a chemical handle; its incorporation directly enhances the mechanical strength of silk fibers [4]. This application is not a mere labeling technique but a method for creating new biomaterials with improved properties, which is relevant for developing advanced textiles, biomedical sutures, and tissue engineering scaffolds. This outcome is directly supported by quantitative and qualitative analysis of the modified fibers.

Production of Homogeneous Protein Conjugates for Biophysical Studies

The optimized expression system yielding up to 2 mg of >97% pure 3-AzTyr-containing protein per 100 mL culture [1] makes this compound suitable for producing homogeneous protein conjugates. This is critical for biophysical techniques like single-molecule FRET, crystallography, or NMR, where sample heterogeneity from inefficient labeling can obscure results. The high fidelity and practical yield make it a viable option for these demanding applications.

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